molecular formula C20H24N4O4 B14459498 Bis(3-(4-pyridyl)propyl) vinylenedicarbamate CAS No. 73622-87-4

Bis(3-(4-pyridyl)propyl) vinylenedicarbamate

Katalognummer: B14459498
CAS-Nummer: 73622-87-4
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: MRLHBPCRBGMMHW-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is a compound that features a unique structure combining pyridine rings and vinylenedicarbamate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate typically involves the reaction of 3-(4-pyridyl)propylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-(4-pyridyl)propyl) vinylenedicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(3-(4-pyridyl)propyl) vinylenedicarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(3-(4-pyridyl)propyl) vinylenedicarbamate involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The vinylenedicarbamate groups can interact with enzymes or receptors, influencing their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(3-(4-pyridyl)propyl) vinylenedicarbamate is unique due to its combination of pyridine rings and vinylenedicarbamate groups, which provide distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and interact with biological targets makes it a valuable molecule for various applications .

Eigenschaften

CAS-Nummer

73622-87-4

Molekularformel

C20H24N4O4

Molekulargewicht

384.4 g/mol

IUPAC-Name

3-pyridin-4-ylpropyl N-[(E)-2-(3-pyridin-4-ylpropoxycarbonylamino)ethenyl]carbamate

InChI

InChI=1S/C20H24N4O4/c25-19(27-15-1-3-17-5-9-21-10-6-17)23-13-14-24-20(26)28-16-2-4-18-7-11-22-12-8-18/h5-14H,1-4,15-16H2,(H,23,25)(H,24,26)/b14-13+

InChI-Schlüssel

MRLHBPCRBGMMHW-BUHFOSPRSA-N

Isomerische SMILES

C1=CN=CC=C1CCCOC(=O)N/C=C/NC(=O)OCCCC2=CC=NC=C2

Kanonische SMILES

C1=CN=CC=C1CCCOC(=O)NC=CNC(=O)OCCCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.